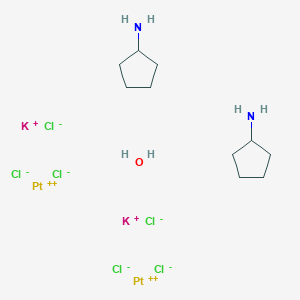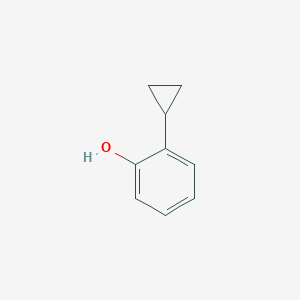
2-Cyclopropylphenol
Übersicht
Beschreibung
Synthesis Analysis
2-Cyclopropylphenol and related compounds can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, 2-arylphenols, closely related to 2-cyclopropylphenol, have been synthesized from aryl iodides and diazo compounds via Pd-catalyzed cross-coupling/aromatization, achieving moderate to excellent yields and even enantioselectivity in some cases (Yang et al., 2013). Similarly, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been explored for their synthetic versatility and potential inhibitory effects on certain enzymes, demonstrating the cyclopropyl group's utility in synthesizing biologically active compounds (Boztaş et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-cyclopropylphenol and its derivatives is characterized by the presence of the cyclopropyl group attached to a phenol moiety. This structure can significantly influence the compound's reactivity and physical properties. For example, cyclopropenone derivatives have been studied for their reactivity and structural characteristics when interacting with metal chelates, demonstrating the cyclopropyl group's influence on the compound's overall behavior and stability (Foerstner et al., 2000).
Chemical Reactions and Properties
Cyclopropyl groups are known for their unique chemical reactivity, often participating in ring-opening reactions, cycloadditions, and serving as precursors to more complex structures. For instance, cyclopropenones have been employed in [3+2] cycloaddition reactions with alkynes to synthesize cyclopentadienones, showcasing the cyclopropyl group's versatility in constructing complex cyclic structures (Wender et al., 2006).
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylphenol is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.18 . It’s stored at temperatures between 2-8°C .
Phenolic compounds are natural bioactive molecules found mainly in plant tissues . They have shown interesting bioactivities, such as:
-
Antioxidant Activity : Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . The antioxidant effect depends on the number and position of the hydroxyl groups .
-
Antimicrobial Activity : Phenolic compounds have been found to exhibit antimicrobial properties .
-
Anti-inflammatory Activity : They also have anti-inflammatory properties .
-
Antiproliferative Activity : Phenolic compounds have been associated with antiproliferative activities .
Phenolic compounds are natural bioactive molecules found mainly in plant tissues . They have shown interesting bioactivities, such as:
-
Antioxidant Activity : Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . The antioxidant effect depends on the number and position of the hydroxyl groups .
-
Antimicrobial Activity : Phenolic compounds have been found to exhibit antimicrobial properties .
-
Anti-inflammatory Activity : They also have anti-inflammatory properties .
-
Antiproliferative Activity : Phenolic compounds have been associated with antiproliferative activities .
Eigenschaften
IUPAC Name |
2-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBILBRBSALKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454529 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylphenol | |
CAS RN |
10292-60-1 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



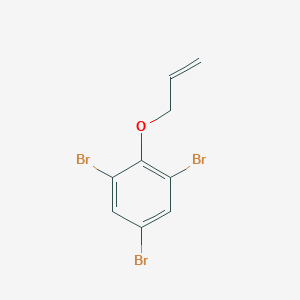
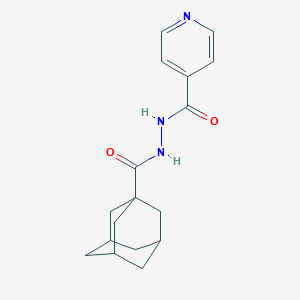
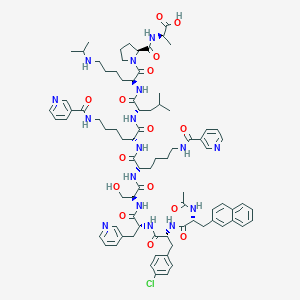
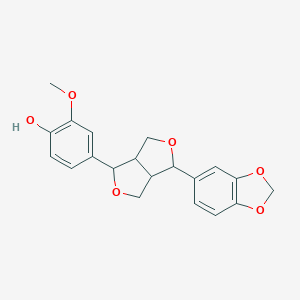
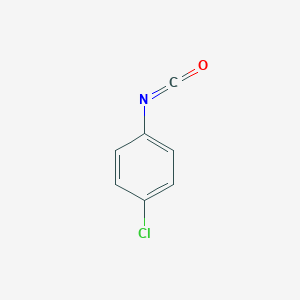
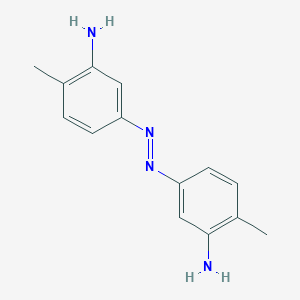
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
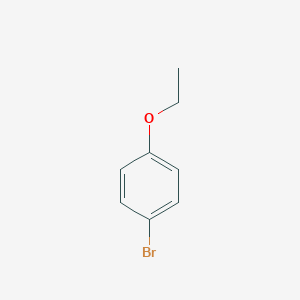
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
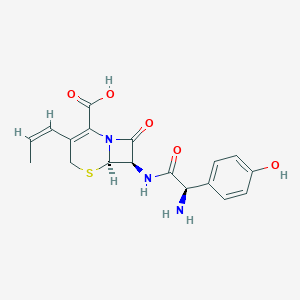
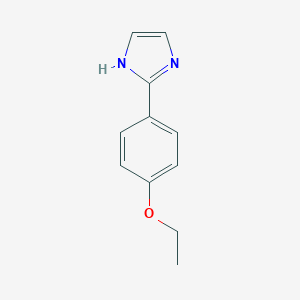
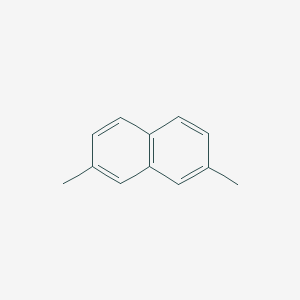
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
